2-bromo-1,1-difluoroethane-1-sulfonyl chloride 2-bromo-1,1-difluoroethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2639445-12-6
VCID: VC12022607
InChI: InChI=1S/C2H2BrClF2O2S/c3-1-2(5,6)9(4,7)8/h1H2
SMILES: C(C(F)(F)S(=O)(=O)Cl)Br
Molecular Formula: C2H2BrClF2O2S
Molecular Weight: 243.46 g/mol

2-bromo-1,1-difluoroethane-1-sulfonyl chloride

CAS No.: 2639445-12-6

Cat. No.: VC12022607

Molecular Formula: C2H2BrClF2O2S

Molecular Weight: 243.46 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-1,1-difluoroethane-1-sulfonyl chloride - 2639445-12-6

Specification

CAS No. 2639445-12-6
Molecular Formula C2H2BrClF2O2S
Molecular Weight 243.46 g/mol
IUPAC Name 2-bromo-1,1-difluoroethanesulfonyl chloride
Standard InChI InChI=1S/C2H2BrClF2O2S/c3-1-2(5,6)9(4,7)8/h1H2
Standard InChI Key LBPRUVLAYCAVKE-UHFFFAOYSA-N
SMILES C(C(F)(F)S(=O)(=O)Cl)Br
Canonical SMILES C(C(F)(F)S(=O)(=O)Cl)Br

Introduction

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₂H₂BrClF₂O₂S and a molecular weight of 243.46 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl chloride group and a bromo-difluoroethyl moiety. The presence of these functional groups imparts specific reactivity and potential applications in organic synthesis.

Synthesis Methods

While specific synthesis methods for 2-bromo-1,1-difluoroethane-1-sulfonyl chloride are not widely documented, compounds with similar structures often involve reactions that utilize sulfonyl chlorides and difluoroalkyl precursors. The synthesis typically requires careful control of reaction conditions to prevent unwanted side reactions, such as hydrolysis of the sulfonyl chloride group.

Chemical Reactions and Applications

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride is expected to participate in various chemical reactions due to its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with nucleophiles like alcohols and amines, forming sulfonate esters and sulfonamides, respectively. These reactions are crucial in organic synthesis and pharmaceutical development.

Reaction TypeReactantsProducts
Nucleophilic SubstitutionROH (alcohols)Sulfonate Esters
Nucleophilic SubstitutionRNH₂ (amines)Sulfonamides
HydrolysisH₂OSulfonic Acid

Comparison with Similar Compounds

2-Bromo-1,1-difluoroethane-1-sulfonyl chloride can be compared to other sulfonyl chlorides, such as 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride, which also features a difluoroethyl group but is attached to a benzene ring. The presence of the bromine atom in the former compound adds a different dimension to its reactivity and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator